molecular formula C18H26CaN2O4 B3331631 Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) CAS No. 85068-56-0

Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate)

Cat. No.: B3331631
CAS No.: 85068-56-0
M. Wt: 374.5 g/mol
InChI Key: JQWATAOZXRITTQ-UHFFFAOYSA-N
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Description

Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) is a complex organic compound that features a calcium ion coordinated to two molecules of 4-(benzoylamino)-5-(dipropylamino)-5-oxovaleric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) typically involves the following steps:

    Preparation of 4-(benzoylamino)-5-(dipropylamino)-5-oxovaleric acid: This intermediate can be synthesized through a multi-step process involving the reaction of benzoyl chloride with 5-(dipropylamino)-5-oxovaleric acid in the presence of a base such as triethylamine.

    Coordination with Calcium Ion: The prepared 4-(benzoylamino)-5-(dipropylamino)-5-oxovaleric acid is then reacted with a calcium salt, such as calcium chloride, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature to allow the coordination of the calcium ion with the ligand.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoylamino and dipropylamino groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: Investigated for its potential role in calcium signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating calcium-related disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium ion concentrations within cells, affecting various cellular processes such as muscle contraction, neurotransmitter release, and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Calcium carbonate (CaCO3): Commonly used as a dietary supplement and in industrial applications.

    Calcium chloride (CaCl2): Used in de-icing, as a drying agent, and in medicine.

    Calcium gluconate (C12H22CaO14): Used in medicine to treat calcium deficiencies.

Uniqueness

Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner compared to other calcium compounds. Its dual ligand coordination provides unique properties that can be exploited in various scientific and industrial applications.

Properties

CAS No.

85068-56-0

Molecular Formula

C18H26CaN2O4

Molecular Weight

374.5 g/mol

IUPAC Name

calcium;4-benzamido-5-(dipropylamino)-5-oxopentanoate

InChI

InChI=1S/C18H26N2O4.Ca/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);

InChI Key

JQWATAOZXRITTQ-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Ca+2]

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Ca]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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